
N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide, also known as DMBCMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide has been shown to have anticancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In material science, N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide has been used as a building block for the synthesis of new organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic electronics, N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide has been used as a dopant in organic light-emitting diodes, which can improve their performance.
Wirkmechanismus
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antioxidant properties. In particular, N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Another advantage is its versatility, as it can be used in a variety of applications in different fields. However, one limitation is the lack of information on its potential side effects and toxicity, which requires further investigation.
Zukünftige Richtungen
There are several future directions for research on N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore its applications in material science and organic electronics, particularly in the development of new semiconductors and optoelectronic devices. Additionally, further research is needed to understand the mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide and its potential side effects and toxicity.
Synthesemethoden
N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-thiophenecarboxylic acid with 3,3-dimethyl-1-butanol and thionyl chloride, followed by the reaction with methylamine. Another method involves the reaction of 3-thiophenecarboxylic acid with 3,3-dimethyl-1-butanol and 1,1'-carbonyldiimidazole, followed by the reaction with methylamine.
Eigenschaften
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-9(12(2,3)4)13(5)11(14)10-6-7-15-8-10/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOYVXHIONXTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

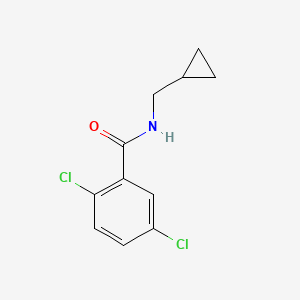
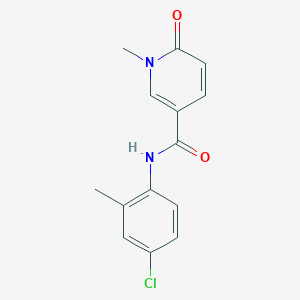
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
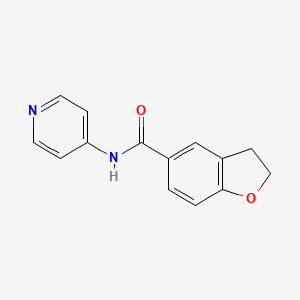
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
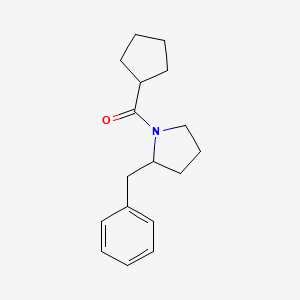

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)
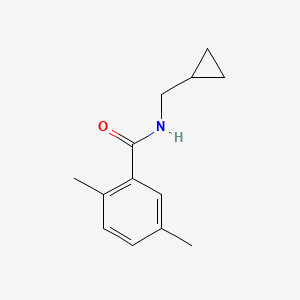
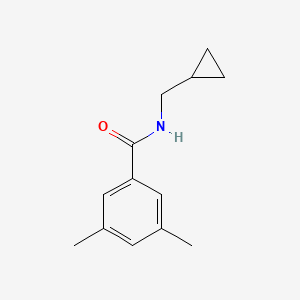
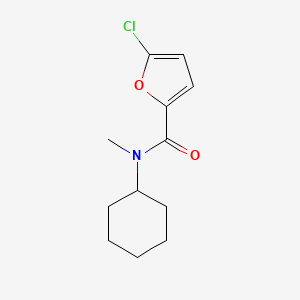

![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)
